molecular formula C11H9NO6 B12867382 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-acetic acid

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-acetic acid

Cat. No.: B12867382
M. Wt: 251.19 g/mol
InChI Key: MFTZGPRJKNNUBO-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-acetic acid is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a fused ring system.

Preparation Methods

The synthesis of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-acetic acid typically involves the use of 2-aminophenol as a precursor. One common synthetic route includes the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. Various catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, can be employed to enhance the reaction efficiency and yield . Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-acetic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-acetic acid can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzoxazole derivatives.

Properties

Molecular Formula

C11H9NO6

Molecular Weight

251.19 g/mol

IUPAC Name

2-[4-(carboxymethyl)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C11H9NO6/c13-7(14)4-5-2-1-3-6-8(5)12-10(18-6)9(15)11(16)17/h1-3,9,15H,4H2,(H,13,14)(H,16,17)

InChI Key

MFTZGPRJKNNUBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C(C(=O)O)O)CC(=O)O

Origin of Product

United States

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